Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate is a compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its high strain and rigidity, making it an interesting subject for chemical research and applications. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an ethyl ester group, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(bicyclo[111]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another method involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The pyrazole ring can also play a role in the compound’s biological activity by interacting with specific amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure and are used in similar applications, such as drug design and materials science.
Pyrazole Derivatives: Compounds with a pyrazole ring are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of the bicyclo[1.1.1]pentane core and the pyrazole ring. This combination imparts unique properties such as high strain, rigidity, and potential bioisosteric effects, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 2-(1-bicyclo[1.1.1]pentanyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-11(15)10-4-8(2)13-14(10)12-5-9(6-12)7-12/h4,9H,3,5-7H2,1-2H3 |
InChI Key |
IUBHWPNMUMGROG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C23CC(C2)C3)C |
Origin of Product |
United States |
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